2-Decahydronaphthalene pentanoic acid
Overview
Description
2-Decahydronaphthalene pentanoic acid is a chemical compound with the molecular formula C15H18O2. It is a derivative of decahydronaphthalene, a bicyclic organic compound, and pentanoic acid, a straight-chain alkyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydrogenation process requires specific conditions, including the use of a catalyst such as palladium or platinum and high-pressure hydrogen gas .
Industrial Production Methods
Industrial production of 2-Decahydronaphthalene pentanoic acid may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Decahydronaphthalene pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
2-Decahydronaphthalene pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and enzyme interactions.
Industry: It serves as a solvent and intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Decahydronaphthalene pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: A bicyclic organic compound used as an industrial solvent.
Pentanoic Acid: A straight-chain alkyl carboxylic acid with applications in the synthesis of esters and other derivatives.
Uniqueness
2-Decahydronaphthalene pentanoic acid is unique due to its combined structural features of decahydronaphthalene and pentanoic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and acidic characteristics .
Properties
IUPAC Name |
5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c16-15(17)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h12-14H,1-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUJQMSNUVRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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